molecular formula C18H21NO2 B311505 N-mesityl-2-(4-methylphenoxy)acetamide

N-mesityl-2-(4-methylphenoxy)acetamide

Cat. No.: B311505
M. Wt: 283.4 g/mol
InChI Key: PQOGHSYNACTVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-(4-methylphenoxy)acetamide (CAS No.: 141079-21-2) is an acetamide derivative with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.316 g/mol. The compound features a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom and a 4-methylphenoxy moiety linked via an acetamide backbone . Its synthesis involves a reaction pathway yielding approximately 75% under optimized conditions, highlighting its feasibility for scalable production .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C18H21NO2/c1-12-5-7-16(8-6-12)21-11-17(20)19-18-14(3)9-13(2)10-15(18)4/h5-10H,11H2,1-4H3,(H,19,20)

InChI Key

PQOGHSYNACTVPW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of N-mesityl-2-(4-methylphenoxy)acetamide and Related Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
This compound 141079-21-2 C₁₆H₁₇NO₂ 255.316 Mesityl, 4-methylphenoxy Research (potential CNS use)
CNS-11 Not provided C₂₄H₂₁N₃O₂ ~383.45 3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl α-Synuclein disaggregation
CNS-11g Not provided C₂₃H₂₁N₃O₂ ~371.43 4-benzyl-1-oxo-2(1H)-phthalazinyl Neurodegenerative research
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Not provided C₁₈H₁₈N₄O₂S 366.43 Pyrazolyl, thiophen-2-ylmethyl Food flavoring agent
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Not provided C₉H₉ClN₂O₅S 292.70 Chloronitrophenyl, methylsulfonyl Organic synthesis intermediate

Key Comparative Insights

Bioavailability and CNS Penetration

  • This compound shares structural similarities with CNS-11 and CNS-11g, including low hydrogen bond acceptors/donors (<5) and rotatable bonds (<7), which are predictive of enhanced oral bioavailability and blood-brain barrier penetration . These properties make them superior to EGCG (epigallocatechin gallate), a natural polyphenol with poor pharmacokinetic profiles .

Notes

  • Structural Diversity: While this compound shares a core acetamide structure with flavoring and synthetic intermediates, its mesityl group distinguishes it functionally, favoring CNS applications over food or industrial uses.

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